(5E)-3-Benzyl-5-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-3-Benzyl-5-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a dimethylaminophenyl group
Properties
IUPAC Name |
(5E)-3-benzyl-5-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS2/c1-22(2)18-13-11-16(12-14-18)9-6-10-19-20(24)23(21(25)26-19)15-17-7-4-3-5-8-17/h3-14H,15H2,1-2H3/b9-6+,19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTLLHRLJWJBDK-AVSIYSEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5E)-3-Benzyl-5-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common synthetic route includes the condensation of a thiazolidinone derivative with a benzyl halide and a dimethylaminophenyl prop-2-en-1-ylidene compound under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(5E)-3-Benzyl-5-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylaminophenyl groups, leading to the formation of various substituted derivatives.
Scientific Research Applications
(5E)-3-Benzyl-5-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for further research in cancer therapy.
Mechanism of Action
The mechanism of action of (5E)-3-Benzyl-5-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or proteins involved in cellular processes, leading to the disruption of cell function and growth. The compound may also interact with DNA or RNA, interfering with genetic expression and replication .
Comparison with Similar Compounds
(5E)-3-Benzyl-5-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-EN-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer, this compound has different applications and properties compared to the thiazolidinone derivative.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is an antioxidant and has applications in different fields, highlighting the unique properties of the thiazolidinone derivative.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have been studied for their antimicrobial properties, similar to the thiazolidinone derivative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
